1-methyl-1H-pyrazole-4-carbohydrazide chemical properties
1-methyl-1H-pyrazole-4-carbohydrazide chemical properties
An In-Depth Technical Guide to 1-methyl-1H-pyrazole-4-carbohydrazide
Introduction
1-methyl-1H-pyrazole-4-carbohydrazide is a heterocyclic organic compound featuring a pyrazole ring N-methylated at position 1, with a carbohydrazide functional group at position 4. This molecule serves as a pivotal building block in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, while the carbohydrazide moiety offers a versatile handle for synthetic elaboration, enabling the construction of diverse molecular libraries.[1][2] Pyrazole-containing compounds are investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a detailed examination of the core chemical properties, synthesis, characterization, and reactivity of 1-methyl-1H-pyrazole-4-carbohydrazide for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 1-methyl-1H-pyrazole-4-carbohydrazide are summarized below. These identifiers are critical for substance registration, safety data sheet (SDS) consultation, and procurement.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | PubChem[5] |
| Molecular Weight | 140.14 g/mol | Santa Cruz Biotechnology[6] |
| CAS Number | 170020-91-4 | Sigma-Aldrich |
| IUPAC Name | 1-methyl-1H-pyrazole-4-carbohydrazide | Sigma-Aldrich |
| InChI Key | SQXMGIRXVMUSLR-UHFFFAOYSA-N | PubChem[5] |
| Monoisotopic Mass | 140.06981 Da | PubChem[5] |
| Predicted XlogP | -1.2 | PubChem[5] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |
Synthesis and Experimental Protocols
The synthesis of pyrazole-4-carbohydrazides requires careful selection of precursors and reaction conditions. Direct conversion from the corresponding ethyl or methyl ester (e.g., ethyl 1-methyl-1H-pyrazole-4-carboxylate) by refluxing with hydrazine hydrate is often unsuccessful.[3][7] A more reliable and higher-yielding approach involves the nucleophilic attack of hydrazine on a more reactive precursor, such as a pyrazolo[3,4-d][7][8]oxazin-4-one.
Protocol: Synthesis from a Pyrazolo[3,4-d][8][9]oxazin-4-one Precursor
This procedure is adapted from established methods for preparing analogous pyrazole-4-carbohydrazide derivatives and offers yields typically in the 70-90% range.[3][7] The causality behind this preferred route lies in the high reactivity of the oxazinone ring, which readily undergoes ring-opening upon nucleophilic attack by hydrazine hydrate, followed by formation of the stable carbohydrazide product.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material, 1-methyl-6-substituted-pyrazolo[3,4-d][7][8]oxazin-4(1H)-one (1.0 eq), in a suitable solvent such as ethanol.
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Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 eq) to the suspension.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 3-6 h), monitoring the reaction progress via Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting material and soluble impurities.
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Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final 1-methyl-1H-pyrazole-4-carbohydrazide as a solid.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Synthesis of 1-methyl-1H-pyrazole-4-carbohydrazide.
Spectroscopic Characterization
Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures for 1-methyl-1H-pyrazole-4-carbohydrazide.
| Technique | Expected Observations |
| ¹H NMR | Pyrazole Ring Protons: Two singlets in the aromatic region (approx. δ 7.5-8.5 ppm). N-Methyl Group: A singlet around δ 3.8-4.0 ppm (3H). Hydrazide NH₂: A broad singlet, exchangeable with D₂O, around δ 4.4 ppm.[7] Hydrazide NH: A broad singlet, exchangeable with D₂O, typically downfield (approx. δ 9.0-10.0 ppm). |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm. Pyrazole Ring Carbons: Three distinct signals in the aromatic region (approx. δ 110-145 ppm). N-Methyl Carbon: A signal around δ 35-40 ppm. |
| IR Spectroscopy | N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region from the -NHNH₂ group. C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹. C=N & C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (140.14). Key fragmentation patterns may include the loss of the hydrazino group (-NHNH₂) or the entire carbohydrazide moiety. |
Chemical Reactivity and Derivatization
The chemical utility of 1-methyl-1H-pyrazole-4-carbohydrazide stems from the reactivity of the terminal -NH₂ group of the carbohydrazide moiety. This group is a potent nucleophile, enabling a wide array of derivatization reactions.
Formation of Hydrazones
The most common reaction is condensation with aldehydes or ketones to form N'-substituted hydrazones. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). The resulting hydrazones are valuable intermediates for synthesizing more complex heterocyclic systems or can be final target molecules with biological activity themselves.[9]
Caption: Derivatization via hydrazone formation.
Cyclization Reactions
The carbohydrazide can also be used in cyclization reactions to form five- or six-membered heterocycles, such as 1,3,4-oxadiazoles or pyrimidines, further expanding its synthetic utility.
Applications in Research and Drug Development
1-methyl-1H-pyrazole-4-carbohydrazide is primarily used as an intermediate in the synthesis of potential therapeutic agents. The carbohydrazide moiety is a key pharmacophoric group in several classes of drugs.[1] Derivatives have been explored for a variety of biological targets:
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Anticancer Agents: Many pyrazole-hydrazone derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines.[2][4]
-
Antimicrobial Agents: The scaffold is used to develop new compounds with potential antibacterial, antifungal, and antileishmanial properties.[1][3]
-
Enzyme Inhibitors: The structural features of pyrazole carbohydrazides make them suitable candidates for designing inhibitors for enzymes like α-glucosidase and α-amylase.[10]
Safety and Handling
While a specific, comprehensive safety profile for 1-methyl-1H-pyrazole-4-carbohydrazide is not widely published, data from structurally related pyrazole aldehydes and carboxylic acids suggest that it should be handled with care.[11][12]
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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GHS Hazards (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
References
-
G. Dattolo, G. Cirrincione, A. M. Almerico, G. Presti, E. Aiello. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available from: [Link]
-
(2025-08-06). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF. ResearchGate. Available from: [Link]
-
(2025-08-09). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest | Request PDF. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-methyl-1h-pyrazole-4-carbohydrazide. PubChem. Available from: [Link]
-
Z. Karrouchi, M. L. El-Massaoudi, S. Radi, M. Ramli, Y. El-Brate, Y. N. Mabkhot, M. Ansar. (n.d.). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. National Institutes of Health. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem. Available from: [Link]
-
A. A. M. Abdel-Aziz, G. E. A. A. Abuo-Rahma, A. A. Hassan. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. Available from: [Link]
-
A. Kumar, S. K. Sharma, V. Kumar. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]
-
(2025-10-16). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available from: [Link]
-
G. A. El-Hiti, M. A. Baashen, B. F. Abdel-Wahab, H. A. Al-Rejaie, B. M. Kariuki. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate, C26H16Br4N4O3S. Cardiff University. Available from: [Link]
-
M. M. Kandeel, A. M. Kamal El-Dean, M. S. A. El-Gaby, A. A. Hassan, M. M. Youssef. (2002). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Bull. Korean Chem. Soc., 23(1), 41-44. Available from: [Link]
-
M. I. Al-Ghamdi, M. S. Al-Ajely, A. M. A. Al-Raqa, M. A. Al-Omair, A. A. El-Emam, M. A. Ali. (2022). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study. Taylor & Francis Online. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-methyl-1h-pyrazole-4-carbohydrazide (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
